1-Methyl-4-(cyclohexylacetyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(cyclohexylacetyl)imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a cyclohexylacetyl group attached to the imidazole ring, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(cyclohexylacetyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylimidazole with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(cyclohexylacetyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyclohexylacetyl group to a cyclohexylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Cyclohexylmethyl derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
1-Methyl-4-(cyclohexylacetyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(cyclohexylacetyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The cyclohexylacetyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the cyclohexylacetyl group, resulting in different chemical and physical properties.
4-(Cyclohexylacetyl)imidazole: Similar structure but without the methyl group on the imidazole ring.
2-Methyl-4-(cyclohexylacetyl)imidazole: Methyl group positioned differently, affecting reactivity and applications.
Uniqueness: 1-Methyl-4-(cyclohexylacetyl)imidazole stands out due to the combined presence of the methyl and cyclohexylacetyl groups, which confer unique steric and electronic properties. These features enhance its versatility in chemical synthesis and its potential for biological applications.
Properties
CAS No. |
69393-35-7 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-cyclohexyl-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C12H18N2O/c1-14-8-11(13-9-14)12(15)7-10-5-3-2-4-6-10/h8-10H,2-7H2,1H3 |
InChI Key |
JRJZQZCEHJALCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.